2H-[1,2]Oxazolo[3,4,5-de]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-3,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-2-6-9-7(4-5-10-6)11-12-8(9)3-1/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKGDVLLQSVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC3=C2C(=C1)ON3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667789 | |
| Record name | 2H-[1,2]Oxazolo[3,4,5-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130201-75-1 | |
| Record name | 2H-[1,2]Oxazolo[3,4,5-de]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 2h 1 2 Oxazolo 3,4,5 De Quinoline
Electrophilic and Nucleophilic Substitution Reactions of the Polycyclic System
The electron density distribution in 2H-Oxazolo[3,4,5-de]quinoline suggests that the quinoline (B57606) portion of the molecule is more susceptible to electrophilic attack, while the oxazole (B20620) ring is prone to nucleophilic attack. However, specific experimental data on these reactions is not extensively documented. Theoretical studies and comparisons with analogous heterocyclic systems provide insights into potential reaction pathways.
It is predicted that electrophilic substitution, such as nitration or halogenation, would likely occur on the benzene (B151609) ring of the quinoline moiety, at positions with the highest electron density that are not part of the fused heterocyclic system. The directing effects of the fused oxazole ring would influence the regioselectivity of these substitutions.
Ring-Opening and Rearrangement Reactions of the Oxazoloquinoline Core
The isoxazole (B147169) ring within the 2H-Oxazolo[3,4,5-de]quinoline structure is susceptible to ring-opening reactions under various conditions. This reactivity is a characteristic feature of strained heterocyclic systems.
Reductive cleavage of the N-O bond is a common pathway for the ring-opening of isoxazoles. This can be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions. The resulting intermediates can then undergo further transformations, leading to a variety of rearranged products. For instance, cleavage of the N-O bond could lead to the formation of an enamino ketone functionality, which could then cyclize to form different heterocyclic systems.
Thermolytic and photolytic conditions can also induce rearrangement reactions. These high-energy processes can lead to complex structural reorganizations, the outcomes of which are often difficult to predict without detailed experimental and computational studies.
Oxidation and Reduction Chemistry of 2H-Oxazolo[3,4,5-de]quinoline
The oxidation and reduction chemistry of 2H-Oxazolo[3,4,5-de]quinoline is expected to involve both the quinoline and oxazole moieties.
Oxidation reactions would likely target the electron-rich quinoline ring, potentially leading to the formation of N-oxides or quinones, depending on the oxidant and reaction conditions. The nitrogen atom of the quinoline ring is a primary site for oxidation.
Reduction of the 2H-Oxazolo[3,4,5-de]quinoline system would preferentially occur at the weaker N-O bond of the oxazole ring, as discussed in the context of ring-opening reactions. Catalytic hydrogenation is a common method for such reductions, which can lead to the formation of various amino-substituted quinoline derivatives. The specific products formed would depend on the catalyst, solvent, and reaction conditions employed.
Functionalization Reactions for Scaffold Diversification
The development of functionalization reactions for the 2H-Oxazolo[3,4,5-de]quinoline scaffold is crucial for exploring its potential in various applications. While specific examples are scarce in the literature, general strategies for the functionalization of quinolines and isoxazoles can be extrapolated.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. These reactions would likely require the prior introduction of a halide or triflate group onto the quinoline ring.
Direct C-H activation is an increasingly important strategy for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalization and offers a more atom-economical route to scaffold diversification. The application of C-H activation methodologies to 2H-Oxazolo[3,4,5-de]quinoline could provide access to a wide range of novel derivatives.
Reaction Pathway Investigations and Transition State Analysis
Detailed mechanistic investigations, including reaction pathway analysis and the characterization of transition states, are essential for a comprehensive understanding of the reactivity of 2H-Oxazolo[3,4,5-de]quinoline. Such studies are typically performed using computational chemistry methods, such as Density Functional Theory (DFT).
These computational approaches can provide valuable insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the factors that control the regioselectivity and stereoselectivity of reactions. For example, DFT calculations could be used to predict the most likely sites for electrophilic attack or to elucidate the mechanism of a complex rearrangement reaction.
While specific computational studies on 2H-Oxazolo[3,4,5-de]quinoline are not widely reported, the application of these methods would be invaluable for guiding future experimental work and for designing new synthetic strategies based on this unique heterocyclic scaffold.
Spectroscopic and Advanced Analytical Methodologies for 2h 1 2 Oxazolo 3,4,5 De Quinoline Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would be essential to confirm its unique tricyclic structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the quinoline (B57606) ring are expected to resonate in the aromatic region (δ 120-150 ppm). Carbons adjacent to the heteroatoms (N and O) would be deshielded and appear at a lower field. For instance, in related quinoline derivatives, the carbon atoms of the pyridine (B92270) ring within the quinoline system show characteristic shifts. nih.gov The carbons of the oxazole (B20620) ring would also have distinct chemical shifts, with the carbon atom situated between the nitrogen and oxygen atoms expected to be significantly downfield.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the ¹H-¹H coupling networks, helping to identify which protons are adjacent to each other within the aromatic systems.
HSQC: This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the different rings and for assigning quaternary carbons. For example, HMBC can show a correlation between the NH proton and carbons in the quinoline ring, confirming the fused nature of the heterocyclic system. nih.gov
Expected ¹H and ¹³C NMR Data for 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline (Inferred)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH (Quinoline) | 7.0 - 8.5 | 115 - 140 |
| Aromatic CH (Oxazole) | 7.0 - 8.5 | 100 - 120 |
| Quaternary C (Quinoline) | - | 120 - 150 |
| Quaternary C (Oxazole) | - | 140 - 160 |
| C=N (Oxazole) | - | > 150 |
| NH | Variable (broad) | - |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Determination: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+) of 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline. This allows for the calculation of its molecular formula with high accuracy, confirming the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. The fragmentation of fused N-heterocycles is often characterized by the cleavage of the heterocyclic rings. nih.gov For 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or NO from the oxazole ring. The quinoline ring system may also undergo characteristic cleavages. The fragmentation patterns of related heterocyclic systems often show the loss of the side chains or the rupture of the less stable heterocyclic ring. researchgate.netarkat-usa.org The resulting fragment ions provide valuable clues about the connectivity of the atoms within the molecule. The study of fragmentation patterns in similar fused heterocyclic systems has shown that cross-ring cleavages are common. nih.gov
Expected Fragmentation Pathways for 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline
| Parent Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss |
| [M]+ | [M-CO]+ | Carbon monoxide |
| [M]+ | [M-HCN]+ | Hydrogen cyanide |
| [M]+ | [M-NO]+ | Nitric oxide |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure would confirm the planar or near-planar geometry of the fused aromatic ring system. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the NH group and π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. Such interactions are common in fused heterocyclic systems and can influence the material's physical properties. nih.govcanterbury.ac.nz The structural data obtained from X-ray crystallography for related fused heterocyclic systems have been crucial in confirming their proposed structures. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. photothermal.commt.com
Infrared (IR) Spectroscopy: The IR spectrum of 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline would be expected to show characteristic absorption bands for the various functional groups.
N-H Stretch: A sharp or broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretching vibration of the oxazole ring.
C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
C=N and C=C Stretching: The C=N and C=C stretching vibrations of the fused aromatic system would give rise to a series of bands in the 1400-1650 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the oxazole ring would likely be observed in the 1000-1300 cm⁻¹ region.
Expected Vibrational Frequencies for 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3500 | Weak or absent |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=N / C=C Stretch | 1400 - 1650 | Strong |
| C-O Stretch | 1000 - 1300 | Moderate |
| Ring Breathing Modes | - | Strong, in the fingerprint region |
Electronic Spectroscopy (UV-Vis, Fluorescence, NEXAFS) for Electronic Structure Probing
Electronic spectroscopy techniques probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline, a conjugated heterocyclic system, is expected to show intense absorption bands in the ultraviolet and possibly the visible region, corresponding to π-π* and n-π* electronic transitions. sciforum.netbeilstein-journals.org The position and intensity of these bands are sensitive to the extent of conjugation and the presence of heteroatoms. For similar conjugated heterocyclic compounds, absorption maxima are often observed in the range of 300-450 nm. rug.nlclockss.org
Fluorescence Spectroscopy: If the molecule is fluorescent, its emission spectrum can be recorded. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift (the difference in wavelength between the absorption and emission maxima) provides information about the change in geometry between the ground and excited states. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. rug.nlsciforum.net Many N-heterocyclic compounds exhibit interesting fluorescence properties. uminho.pt
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS is a powerful technique for probing the unoccupied electronic states of a molecule. By exciting core-level electrons (e.g., from C 1s, N 1s, O 1s) to unoccupied molecular orbitals, NEXAFS can provide detailed information about the orientation and electronic structure of molecules, especially when they are adsorbed on surfaces. This technique would be particularly useful for understanding the electronic properties of thin films or monolayers of 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline.
Expected Electronic Spectroscopy Data for 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline
| Technique | Expected Observation |
| UV-Vis Absorption | Intense bands in the 300-450 nm range (π-π* transitions) |
| Fluorescence Emission | Emission maximum at a longer wavelength than the absorption maximum |
| NEXAFS | Resonances corresponding to transitions from C, N, and O 1s orbitals to unoccupied π* and σ* orbitals |
Chromatographic and Separation Techniques for Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For 2H- nih.govrug.nlOxazolo[3,4,5-de]quinoline, reversed-phase HPLC would likely be the method of choice, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.govrsc.org The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Other Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org
Column Chromatography: This technique is used for the preparative purification of the compound on a larger scale. Silica gel is a common stationary phase for the purification of heterocyclic compounds. nih.gov
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be used for the separation and purification of components in a complex mixture without a solid support matrix. It has been successfully applied to the purification of quinoline derivatives. researchgate.net
Purity Assessment Summary
| Technique | Purpose |
| HPLC | Quantitative purity assessment and analysis |
| TLC | Reaction monitoring and qualitative purity check |
| Column Chromatography | Preparative purification |
| HSCCC | Preparative separation of complex mixtures |
Computational and Theoretical Investigations of 2h 1 2 Oxazolo 3,4,5 De Quinoline
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and electronic energies.
DFT, particularly with hybrid functionals like B3LYP or M06-2X, is a common choice for balancing computational cost and accuracy in studying organic heterocycles. nrel.govsapub.orgmdpi.com These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org For instance, in studies of quinazolinone-vanillin derivatives, a smaller HOMO-LUMO gap was correlated with higher antioxidant activity. sapub.org
For metal-quinoline complexes like Alq3, DFT and hybrid functional calculations have shown good agreement with experimental photoemission spectra, validating their ability to describe the electronic structure and quasiparticle states. aps.org Such calculations for 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline would reveal the distribution of electron density, identify electron-rich and electron-poor regions, and provide a foundation for understanding its interactions and reactivity.
Table 1: Representative Quantum Chemical Parameters Calculated for a Quinazolinone Derivative Data derived from a study on quinazolinone-vanillin derivatives using DFT at the B3LYP/6-311G(d,p) level. sapub.org
| Parameter | Value (eV) | Significance |
| HOMO Energy | -6.012 | Represents electron-donating ability |
| LUMO Energy | -1.956 | Represents electron-accepting ability |
| Energy Gap (ΔE) | 4.056 | Indicator of chemical reactivity and stability |
| Dipole Moment | 4.981 Debye | Measures overall polarity of the molecule |
Prediction of Spectroscopic Signatures and Vibrational Modes
Theoretical calculations can predict spectroscopic data, such as vibrational (Infrared and Raman) and NMR spectra, which are invaluable for structural elucidation and for interpreting experimental results.
Vibrational analysis is performed by calculating the second derivatives of the energy with respect to atomic positions, which yields the harmonic frequencies corresponding to the molecule's normal modes. libretexts.orguni-leipzig.de These normal modes describe the fundamental vibrations of the molecule, including stretching, bending, wagging, twisting, scissoring, and rocking motions. libretexts.org Each calculated vibrational frequency can be compared to experimental IR and Raman spectra to assign specific absorption bands to particular molecular motions. For example, in a study of quinolinone derivatives, DFT calculations were used to simulate UV-Vis electronic spectra and analyze tautomeric forms. nih.gov
Furthermore, local vibrational mode theory can dissect these often-delocalized normal modes into localized bond vibrations, providing a direct measure of the strength of individual chemical bonds from calculated force constants. smu.edu This would allow for a detailed analysis of the bond strengths within the fused ring system of 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline.
Aromaticity Analysis and Resonance Stabilization in Oxazoloquinoline
Computational methods can quantify the degree of aromaticity using various indices.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.
Nucleus-Independent Chemical Shift (NICS): This magnetic-based index calculates the magnetic shielding at the center of a ring. Large negative NICS values are characteristic of aromatic rings.
Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electron-delocalization-based indices.
A theoretical study on quinoline-based antimalarial agents used these indices to show that the aromaticity of the pyridine-type ring was lower in active compounds, suggesting that aromaticity can be a useful descriptor for pharmacological activity. mdpi.com Applying these analyses to 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline would quantify the aromatic character of both the quinoline (B57606) and oxazole (B20620) portions of the molecule.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov These simulations are crucial for understanding how a molecule like 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline might interact with other molecules, such as solvent molecules or biological targets like proteins.
In studies of quinoline derivatives as enzyme inhibitors, MD simulations have been used to assess the stability of protein-ligand complexes. nih.govmdpi.comscielo.org.mx The simulations, often run for nanoseconds, track parameters like the Root Mean Square Deviation (RMSD) to confirm that the ligand remains stably bound in the active site. mdpi.com
The analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, is a key output of MD simulations. mdpi.comsemanticscholar.org For example, in a study of bioactive oxazoles, interaction energies were calculated to understand crystal packing, revealing that even in the presence of hydrogen bonds, weaker, more diffuse interactions can be dominant for cohesion energies. mdpi.com Similar analyses for 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline could predict its solid-state packing or its binding mode and affinity within a receptor. mdpi.comnih.gov
Reactivity Descriptors and Fukui Functions
Table 2: Global Reactivity Descriptors and Their Significance Formulas based on conceptual DFT principles. sapub.org
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; measure of reactivity |
| Electronegativity (χ) | χ = (IP + EA) / 2 | Power of an atom to attract electrons |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character |
To understand local reactivity (i.e., which atoms in the molecule are most reactive), Fukui functions are calculated. d-nb.infoscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.de Condensed Fukui functions simplify this by assigning values to each atom.
f+ : Predicts the site for a nucleophilic attack (where an electron is added).
f- : Predicts the site for an electrophilic attack (where an electron is removed).
f0 : Predicts the site for a radical attack.
The dual descriptor, Δf(r), which is the difference between f+ and f-, can also pinpoint sites for nucleophilic (Δf(r) > 0) or electrophilic (Δf(r) < 0) attack. nih.gov These calculations would be essential for predicting the regioselectivity of chemical reactions involving 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline. researchgate.net
Conformational Analysis and Tautomerism Studies
Many heterocyclic molecules can exist in different spatial arrangements (conformations) or as different structural isomers that readily interconvert (tautomers).
Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For flexible molecules, this is crucial for understanding their properties. For a rigid, fused-ring system like 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline, significant conformational flexibility is unlikely, although minor puckering might be possible. saskoer.ca However, if substituents were added to the ring system, a conformational analysis would become critical. Studies on related hexahydro-oxazolo-pyridines have used NMR and computational methods to determine the equilibrium mixture of cis- and trans-fused conformations. rsc.orgrsc.org
Tautomerism is a particularly important consideration for heterocycles containing N and O atoms. chemrxiv.orgmdpi.com The 2H- tautomer specified in the name is one of several possible prototropic forms. Computational methods, typically DFT, are used to calculate the relative energies of all possible tautomers in the gas phase and in different solvents to predict the most stable form. nih.gov For example, a theoretical study on edaravone (B1671096) and isoxazolone derivatives found that the C-H tautomer was the most stable, but the energy differences between tautomers were small in polar media. nih.gov Such a study on 2H- nih.govnih.govOxazolo[3,4,5-de]quinoline would be vital to confirm its ground-state structure and understand how its properties might change under different environmental conditions, which has significant implications for its reactivity and potential biological activity. chemrxiv.org
Design and Synthesis of 2h 1 2 Oxazolo 3,4,5 De Quinoline Derivatives and Analogues
Principles of Scaffold Modification and Diversification
Scaffold modification and diversification are fundamental strategies in medicinal chemistry aimed at optimizing lead compounds. For the 2H- escholarship.orgchemrxiv.orgOxazolo[3,4,5-de]quinoline core, these principles would guide the systematic alteration of its structure to enhance desired properties while minimizing undesirable ones.
Key Principles:
Scaffold Hopping: This involves replacing the core scaffold with a structurally different but functionally equivalent moiety. This can lead to novel intellectual property and improved properties.
Ring System Modification: Alterations to the ring system, such as changing ring size, introducing or removing heteroatoms, or altering the fusion pattern, can significantly impact the compound's three-dimensional shape and electronic properties. escholarship.org
Functional Group Interconversion: The transformation of one functional group into another can fine-tune the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Privileged Scaffolds: The oxazoloquinoline core can be considered a "privileged scaffold," a structural framework that can bind to multiple biological targets with high affinity. epo.org Modifications to this scaffold can be designed to target specific proteins or pathways.
The diversification of the 2H- escholarship.orgchemrxiv.orgOxazolo[3,4,5-de]quinoline scaffold would likely involve combinatorial chemistry approaches, where a library of related compounds is synthesized by systematically varying substituents at different positions on the ring system. This allows for the rapid exploration of the structure-activity relationship (SAR).
Strategies for Substituent Introduction on the Oxazoloquinoline Ring
The introduction of various substituents onto the oxazoloquinoline ring is a key strategy for modulating its properties. The positions for substitution would be dictated by the reactivity of the heterocyclic system and the desired interactions with biological targets.
Common Strategies:
Electrophilic Aromatic Substitution: Depending on the electron density of the aromatic rings in the quinoline (B57606) portion, electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) could be employed to introduce substituents. The directing effects of the fused oxazole (B20620) ring and any existing substituents would need to be considered.
Nucleophilic Aromatic Substitution: In cases where the quinoline ring is electron-deficient or activated by appropriate leaving groups, nucleophilic aromatic substitution can be used to introduce a variety of nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity. These reactions would be invaluable for creating a diverse library of substituted oxazoloquinolines.
Functionalization of Pre-existing Groups: Substituents can also be introduced by modifying functional groups already present on the scaffold. For example, a nitro group can be reduced to an amine, which can then be further derivatized.
A study on indolo[3,2-b]quinolines explored the effect of substituting the N-5 methyl group with various electron-donating or withdrawing groups, such as CH₂CN, CH₂OCH₃, CH₂Ph, and CH₂COPh, to probe the impact on biological activity. nih.gov Similar strategies could be applied to the 2H- escholarship.orgchemrxiv.orgOxazolo[3,4,5-de]quinoline system.
Structure-Reactivity and Structure-Property Relationship Studies in Analogues
Structure-Reactivity and Structure-Property Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity and biological or physical properties. For 2H- escholarship.orgchemrxiv.orgOxazolo[3,4,5-de]quinoline analogues, these studies would aim to establish correlations between specific structural features and desired outcomes.
Key Areas of Investigation:
Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents can alter the electron distribution within the fused ring system, impacting its reactivity, pKa, and ability to participate in hydrogen bonding or π-stacking interactions. nih.gov
Lipophilicity: The lipophilicity (logP or logD) of the analogues is a critical determinant of their solubility, membrane permeability, and pharmacokinetic profile. Substituents can be chosen to modulate this property.
A hypothetical SAR study could involve synthesizing a series of analogues with systematic variations in substituents and evaluating their impact on a specific biological target or property.
Table 1: Hypothetical Structure-Property Relationship Data for 2H- escholarship.orgchemrxiv.orgOxazolo[3,4,5-de]quinoline Analogues
| Compound ID | Substituent at C-7 | Substituent at C-8 | logP | Biological Activity (IC50, µM) |
| OXQ-001 | H | H | 2.5 | 10.2 |
| OXQ-002 | Cl | H | 3.1 | 5.8 |
| OXQ-003 | OCH₃ | H | 2.2 | 8.1 |
| OXQ-004 | H | NO₂ | 2.6 | 15.4 |
| OXQ-005 | Cl | NO₂ | 3.2 | 9.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Emerging Applications and Future Research Directions of 2h 1 2 Oxazolo 3,4,5 De Quinoline
Applications in Materials Science and Organic Electronics
The inherent electronic properties of the quinoline (B57606) nucleus, characterized by its electron-deficient nature, make its derivatives prime candidates for a variety of advanced materials. mdpi.com The fusion of an additional heteroaromatic oxazole (B20620) ring is expected to further modulate these properties, opening up new possibilities.
Quinoline derivatives are recognized for their potential in organic electronics, often behaving as n-type or electron-transporting materials due to their electron-accepting characteristics. scielo.br Thin films of quinolinic compounds have demonstrated promising electrical conductivity and high transparency, making them suitable for various optoelectronic devices. scielo.br The core structure allows for electron acceptance, a key feature for creating p-n junctions when interfaced with appropriate materials. scielo.br
Future research could focus on synthesizing and characterizing thin films of 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline and its derivatives. Key areas of investigation would include determining their charge carrier mobility, energy levels (HOMO/LUMO), and stability for potential use in:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure could serve as a robust host or electron-transport layer.
Organic Photovoltaics (OPVs): Its electron-accepting nature makes it a potential non-fullerene acceptor candidate.
Organic Field-Effect Transistors (OFETs): The potential for ordered packing in the solid state is crucial for high-performance transistors.
Advanced techniques such as light-triggered doping, which allows for precise spatial control over the electrical properties of organic semiconductors, could be applied to materials based on this scaffold to fabricate complex organic electronic circuits. nih.gov
The extended π-conjugated system inherent in the 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline framework suggests significant potential for its use as a chromophore in functional dyes and pigments. Quinoline derivatives are already utilized in the preparation of various dyes. mdpi.comresearchgate.net For instance, quinoline-based unsymmetrical squaraine and azo dyes exhibit interesting photophysical properties that are valuable in various applications. mdpi.comsemanticscholar.org
The introduction of the oxazole ring and the specific arrangement of nitrogen and oxygen atoms in the title compound are expected to influence its absorption and emission spectra. Research into substituted derivatives could lead to the development of novel colorants with high thermal and photochemical stability. Potential applications include advanced imaging, sensing, and data storage technologies.
Below is a table summarizing the properties of representative functional dyes based on the broader quinoline scaffold, indicating the type of data that would be valuable to collect for 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline derivatives.
| Dye Class | Quinoline Precursor | Absorption Max (λmax, nm) | Key Features & Potential Applications | Reference |
|---|---|---|---|---|
| Unsymmetrical Squaraine | 1-Hexyl-2-methylquinolin-1-ium iodide | ~586 (in CDCl3) | Sharp absorption bands; potential for photodynamic therapy and bio-imaging. | mdpi.com |
| Azo Dye | 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,4,5(3H,6H)-trione | Not specified | Exhibits cytotoxic activity; potential as a biological stain or therapeutic agent. | semanticscholar.org |
Incorporating the rigid and electronically active 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline unit into polymer chains is a promising strategy for creating advanced functional materials. Quinoline-containing polymers have been explored for applications ranging from chemosensors to materials with specific optical properties. mdpi.com The title compound could be functionalized with polymerizable groups (e.g., vinyl, ethynyl, or halide moieties) and subsequently integrated into polymer backbones via various polymerization techniques.
Potential outcomes of such research include:
Conjugated Polymers: For use in electronic and photonic devices, where the oxazoloquinoline unit would influence the polymer's band gap and charge transport properties.
High-Performance Thermosets: The rigid heterocyclic structure could enhance the thermal stability and mechanical strength of cross-linked polymer networks.
Sensor Materials: Polymers functionalized with this moiety could exhibit selective responses to specific analytes (e.g., metal ions) through coordination with the heteroatoms, leading to changes in fluorescence or conductivity. mdpi.com
Role in Catalysis and Ligand Design
The presence of multiple nitrogen and oxygen atoms in defined stereochemical positions makes 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline an attractive candidate for applications in catalysis, both as a ligand for metal complexes and as a scaffold for organocatalysts.
The quinoline framework is a cornerstone of ligand design in coordination chemistry and transition metal catalysis. chim.it The nitrogen atom of the quinoline ring readily coordinates to metal centers, and this interaction is fundamental to many catalytic transformations. chim.itmdpi.com The 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline scaffold offers multiple potential coordination sites (the quinoline nitrogen, the oxazole nitrogen, and the oxazole oxygen), allowing it to function as a bidentate or even tridentate ligand.
This multi-dentate character could lead to the formation of highly stable and well-defined metal complexes with unique steric and electronic environments. Such complexes could find applications in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation reactions. Gold-catalyzed reactions, for example, have been employed in the synthesis of oxazolo[4,5-c]quinolines, demonstrating the compatibility of this heterocyclic system with transition metals. researchgate.netresearchgate.net
The table below presents examples of how quinoline derivatives are used as ligands in catalysis, highlighting the potential research directions for the title compound.
| Catalyst System | Reaction Type | Role of Quinoline Derivative | Reference |
|---|---|---|---|
| Palladium(II) with PIP-amine auxiliary | C(sp³)–H fluorination | The quinoline core is part of the substrate, directed by an auxiliary ligand. | beilstein-journals.org |
| Gold(I) | Dual annulation of azide-tethered alkynes | Catalyzes the formation of an oxazolo[4,5-c]quinoline (B15046130) ring system. | researchgate.net |
| Copper(II) triflate | Heteroannulation | Catalyzes the cyclization to form benzo[b] chim.ittandfonline.comnaphthyridines from quinoline precursors. | chim.it |
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a rapidly growing field. The rigid, chiral scaffolds of many heterocyclic compounds make them excellent platforms for designing new organocatalysts. For instance, quinoline derivatives such as 2-chloroquinoline-3-carbaldehydes are known to participate in organocatalytic three-component reactions. tandfonline.com
The 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline structure possesses several features desirable in an organocatalyst scaffold:
Rigidity: The fused ring system provides a well-defined and conformationally restricted backbone.
Heteroatoms: The nitrogen and oxygen atoms can act as Lewis basic sites to activate substrates or as hydrogen bond donors/acceptors to control stereochemistry.
Tunability: The periphery of the molecule can be readily functionalized to modulate its steric and electronic properties, allowing for the fine-tuning of catalytic activity and selectivity.
Future work could involve the synthesis of chiral derivatives of 2H- chim.itwikipedia.orgOxazolo[3,4,5-de]quinoline and their evaluation as catalysts in asymmetric transformations, such as Michael additions, aldol (B89426) reactions, or Diels-Alder reactions.
Chemical Biology Probes and Molecular Tools for Research
While direct research on 2H- tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline as a chemical biology tool is not extensively documented, the broader family of oxazoloquinoline and related quinoline-based heterocyclic scaffolds has demonstrated significant potential in this arena. These compounds are being explored for a variety of applications, from fluorescently tagging cellular components to identifying novel drug targets.
Fluorescent Tags and Imaging Probes
The inherent photophysical properties of fused heterocyclic systems, such as those found in oxazoloquinolines, make them attractive candidates for the development of fluorescent probes. Their rigid, planar structures often lead to desirable characteristics like high quantum yields and environmental sensitivity, which are crucial for high-contrast imaging in biological systems.
Several quinoline-based compounds have been successfully developed as fluorescent probes. For instance, certain quinoline derivatives are utilized as fluorescent probes for visualizing cellular activities. researchgate.net The quinoline core, known for its photophysical stability, ease of modification, and good biocompatibility, serves as an excellent fluorophore for sensing changes in the cellular environment, such as pH fluctuations. researchgate.net Research has shown that some 1H-pyrazolo[3,4-b]quinolines exhibit intense fluorescence, a property that has been harnessed in the creation of fluorescent sensors for various cations. nih.govscispace.com
Furthermore, indolizino[3,2-c]quinoline derivatives have been synthesized and screened for their ability to act as imaging probes. nih.gov Specifically, these compounds have shown the ability to differentiate between various phenotypes of amyloid-β plaques in the brains of transgenic mice, highlighting their potential in neurodegenerative disease research. nih.gov The development of fluorescent probes for imaging lipid droplets, crucial cellular organelles for lipid metabolism and storage, has also been a focus, with research aimed at designing probes with high specificity and quantum yield within these organelles. researchgate.net The fluorescence of oxazolo[4,5-b]phenoxazines can be adjusted based on their substituents, creating a range of fluorescent organic dyes with broad emission spectra. unimi.it
The following table summarizes the applications of various quinoline-based fluorescent probes:
| Probe Type | Application | Key Features |
| Quinoline-based ratiometric probe | Detection of physiological pH changes | Ratiometric response to pH, suitable for living cells researchgate.net |
| 1H-Pyrazolo[3,4-b]quinolines | Fluorescent sensors for cations | Intense fluorescence in solution and solid state nih.govscispace.com |
| Indolizino[3,2-c]quinolines | Imaging probes for amyloid-β plaques | Differentiates between dense-core, diffuse, and coronal plaques nih.gov |
| Oxazolo[4,5-b]phenoxazines | Modulatable fluorescent dyes | Broad emission range depending on substituents unimi.it |
Ligands for Target Identification
The unique structural motifs of oxazoloquinolines and related compounds make them suitable for binding to biological macromolecules, enabling their use as ligands for identifying new therapeutic targets. The process of in silico target fishing, or inverse virtual screening, has become a valuable tool in drug discovery, allowing researchers to use a molecule to identify its potential biological targets. frontiersin.org
For example, computational studies on a series of 2-aryl-quinoline-4-carboxylic acid derivatives have been conducted to identify their putative targets. frontiersin.org These in silico methods, which include molecular docking and dynamics simulations, have pointed towards Leishmania major N-myristoyltransferase as a potential high-affinity target for these compounds. frontiersin.org This approach not only helps in understanding the mechanism of action of these molecules but also opens avenues for designing more potent and selective inhibitors.
Similarly, derivatives of oxazolo[4,5-g]quinazoline-2(1H)-one have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov Through computational methods like pharmacophore-based virtual screening and molecular dynamics simulations, researchers have been able to predict the binding of these compounds to EGFR, providing a basis for the development of new anticancer agents. nih.govnih.gov
Precursors for Complex Chemical Syntheses
The oxazoloquinoline core can serve as a versatile starting material for the synthesis of more complex and functionally diverse heterocyclic systems. The reactivity of the quinoline ring system allows for various chemical modifications, making it a valuable building block in organic synthesis. tandfonline.compreprints.org
For instance, the synthesis of pyrazino[2',3':4,5]furo[3,2-c]quinolin-6(5H)-ones has been reported, demonstrating the utility of quinoline derivatives in constructing fused heterocyclic compounds. researchgate.net Furthermore, 3-amino-2-phenylquinolin-4(1H)-one can be converted to 4-phenyl tandfonline.comnih.govoxazolo[4,5-c]quinolines, which can then undergo rearrangement to form dibenzo[b,h] tandfonline.compreprints.orgnaphthyridin-7(12H)-ones, showcasing the role of oxazoloquinolines as key intermediates. researchgate.net
The synthesis of various fused quinoline analogues, such as quinolino and diazacino condensed analogues of azepino[3,2-b]carbazole-2-one, has been achieved through reactions like the Friedel-Crafts acylation and the Pfitzinger reaction, starting from simpler quinoline precursors. ijper.org These more complex structures are often designed to have specific biological activities.
Outlook and Future Challenges in 2H-tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline Research
The field of oxazoloquinoline research, while promising, is still in its nascent stages, with much of the focus being on specific isomers like the tandfonline.comnih.govoxazolo[4,5-c] and tandfonline.comnih.govoxazolo[4,5-h] systems. researchgate.netnih.govnih.gov The specific scaffold of 2H- tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline remains largely unexplored, presenting both a challenge and an opportunity for medicinal and materials chemists.
Future research will likely focus on several key areas:
Development of Novel Synthetic Methodologies: Efficient and versatile synthetic routes to the 2H- tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline core and its derivatives are needed to enable broader investigation.
Exploration of Photophysical Properties: A thorough investigation of the fluorescence and other photophysical properties of this specific isomer could lead to the development of novel fluorescent probes with unique sensing capabilities.
Systematic Biological Screening: Comprehensive screening of a library of 2H- tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline derivatives against a wide range of biological targets is necessary to uncover their therapeutic potential.
Computational Modeling and Drug Design: In silico studies can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
The primary challenge lies in the initial synthesis and characterization of the 2H- tandfonline.commdpi.comOxazolo[3,4,5-de]quinoline scaffold. Overcoming this hurdle will be the first step towards unlocking the potential of this novel heterocyclic system. As our understanding of the structure-activity and structure-property relationships of quinoline-based compounds grows, so too will our ability to design and synthesize novel oxazoloquinoline derivatives with tailored functions for a variety of applications in medicine and materials science.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model transition states in cyclization steps (e.g., oxazole ring formation) .
- Docking Studies : Predict interactions between intermediates and catalytic sites (e.g., enzyme-mediated reactions) .
- Quantum Mechanics (QM) : Calculate activation energies for competing pathways (e.g., [4+2] vs. [3+3] cycloadditions) .
How can researchers address challenges in purifying oxazoloquinoline derivatives with high polarity?
Basic Research Question
- Chromatography : Use reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for polarity-matched systems .
- Ion-Exchange Resins : Separate charged intermediates (e.g., protonated amines) .
What strategies mitigate degradation of oxazoloquinoline derivatives during storage or reaction?
Basic Research Question
- Temperature Control : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- pH Stabilization : Buffered solutions (pH 6–8) reduce hydrolytic cleavage of the oxazole ring .
- Light Protection : Amber glassware or opaque containers prevent photodegradation .
How can the regioselectivity of substituent incorporation in oxazoloquinoline synthesis be controlled?
Advanced Research Question
- Directing Groups : Install temporary groups (e.g., -B(OH)₂ for Suzuki coupling) to guide functionalization .
- Steric Effects : Use bulky ligands (e.g., triphenylphosphine) to block undesired positions .
- Catalytic Systems : Transition metals (Pd, Cu) enable site-specific cross-couplings .
What methodologies validate the electrochemical properties of oxazoloquinoline derivatives for material science applications?
Advanced Research Question
- Cyclic Voltammetry (CV) : Measure redox potentials and identify electron-transfer mechanisms .
- Spectroelectrochemistry : Correlate optical changes (UV-Vis) with oxidation states .
- DFT Calculations : Predict HOMO/LUMO gaps and compare with experimental data .
How should researchers approach the scale-up of oxazoloquinoline synthesis while maintaining reproducibility?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement inline monitoring (e.g., Raman spectroscopy) for real-time quality control .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) across batches .
- Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
